Uzansertib, also known as INCB053914, is a novel compound classified as a pan-PIM kinase inhibitor. It has garnered attention in the field of oncology due to its potential therapeutic applications in various cancers. The compound specifically targets PIM1, PIM2, and PIM3 kinases, which are implicated in tumorigenesis and cancer cell survival. Uzansertib is recognized for its ability to inhibit these kinases effectively, thus disrupting signaling pathways that promote cancer cell proliferation.
The synthesis of Uzansertib involves multiple intricate steps designed to construct its core structure and introduce functional groups that enhance its inhibitory activity. The key steps in the synthesis include:
Industrial production methods focus on scaling up laboratory synthesis while optimizing reaction conditions for yield and purity. Advanced technologies such as continuous flow reactors may be employed to enhance production efficiency .
Uzansertib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula for Uzansertib is , with a molecular weight of approximately 485.5 g/mol. Its structural features include:
The InChI Key for Uzansertib is PTORCEYGCGXHDH-OVMXCRKPSA-N, which provides a unique identifier for its chemical structure.
Uzansertib is involved in various chemical reactions that can modify its properties and biological activities:
These reactions enable the exploration of Uzansertib derivatives with enhanced or modified therapeutic profiles.
Uzansertib exerts its pharmacological effects primarily by binding to and inhibiting the activities of PIM1, PIM2, and PIM3 kinases. These kinases play crucial roles in phosphorylating downstream targets that regulate cell proliferation and survival. By inhibiting these pathways, Uzansertib disrupts signaling mechanisms that support tumor growth and survival, leading to:
Uzansertib exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's formulation for therapeutic use .
Uzansertib holds significant promise in scientific research and clinical applications:
The ongoing exploration into Uzansertib's mechanisms and therapeutic potential continues to highlight its relevance in modern cancer treatment strategies .
Uzansertib functions as a highly potent ATP-competitive inhibitor with differential activity against the PIM kinase family members. Biochemical assays demonstrate remarkable inhibitory potency with IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 [1] [5] [10]. This differential inhibition profile is pharmacologically significant given the compensatory roles and distinct expression patterns of PIM isoforms across cancer types. Beyond kinase inhibition, Uzansertib effectively suppresses downstream signaling cascades, most notably inhibiting phosphorylation of critical substrates including BAD (Bcl-2-associated death promoter), p70S6K/S6, and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) [1] [10].
Table 1: Biochemical Inhibitory Profile of Uzansertib
Kinase Target | IC50 Value | Biological Significance |
---|---|---|
PIM1 | 0.24 nM | Regulates cell cycle progression and apoptosis |
PIM2 | 30 nM | Modulates protein translation and nutrient sensing |
PIM3 | 0.12 nM | Influences survival pathways in solid and hematologic tumors |
The anti-proliferative efficacy of Uzansertib has been extensively validated across a broad spectrum of hematologic tumor cell lines. Research demonstrates consistent growth inhibition with mean GI50 values spanning 13.2 nM to 230.0 nM in models of acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL) [1] [10]. Mechanistically, Uzansertib treatment induces dose-dependent suppression of proliferative signaling pathways, with particular sensitivity observed in PIM-mediated BAD phosphorylation (mean IC50 of 4 nM in MOLM-16 AML cells and 27 nM in KMS-12-BM MM cells) [1]. This targeted pathway disruption contributes to the compound's broad anti-neoplastic activity.
Table 2: Anti-Proliferative Effects of Uzansertib in Hematologic Malignancies
Cancer Type | Representative Cell Lines | Mean GI50 Range |
---|---|---|
Acute Myeloid Leukemia | MOLM-16 | 13.2 - 100 nM |
Multiple Myeloma | KMS-12-BM, KMS-12-PE | 27 - 230 nM |
Diffuse Large B-Cell Lymphoma | Pfeiffer | 30 - 150 nM |
Mantle Cell Lymphoma | Not specified | 15 - 200 nM |
T-cell Acute Lymphoblastic Leukemia | Not specified | 20 - 180 nM |
In vivo pharmacology studies using immunocompromised murine models substantiate Uzansertib's translational potential. Oral administration (25-100 mg/kg twice daily) produces dose-dependent tumor growth inhibition in MOLM-16 (AML) and KMS-12-BM (MM) xenografts [1] [5]. Pharmacodynamic assessments confirm effective target engagement, evidenced by dose-dependent suppression of BAD phosphorylation in tumor tissue (IC50 = 70 nM in MOLM-16 tumors; IC50 = 145 nM in KMS-12-BM tumors at 4 hours post-dose) [1]. These findings collectively demonstrate robust on-target activity across preclinical models, supporting its development as a promising therapeutic agent for PIM-dependent malignancies.
The development of Uzansertib emerged from evolving understanding of PIM kinase biology and its oncogenic implications. Historically, PIM kinases (Provirus Integration site for Moloney leukemia virus kinases) were identified through their involvement in retroviral-induced lymphomagenesis, establishing their proto-oncogenic functions [3]. Unlike many kinases, PIM kinases are constitutively active and regulated predominantly through transcription and protein stability rather than phosphorylation. Their expression is principally governed by the JAK/STAT signaling pathway, with additional regulation through PI3K/AKT and NF-κB pathways [3]. This positions PIM kinases as critical downstream effectors of cytokine signaling with significant roles in hematopoiesis and immune cell function.
The rationale for developing pan-PIM inhibitors like Uzansertib stems from several key biological observations. First, PIM kinases exhibit functional redundancy despite structural differences (PIM1 and PIM2 share 55% amino acid homology), enabling compensatory mechanisms when single isoforms are inhibited [3]. Second, PIM kinases demonstrate synergistic oncogenicity with MYC pathways—co-expression significantly accelerates lymphomagenesis in transgenic models [3]. Third, genomic analyses revealed frequent PIM alterations in hematologic malignancies, with approximately 18.5% of mature B-cell lymphomas harboring PIM1 mutations, including recurrent missense mutations at L2F, L184F/N, and E135K that potentially enhance oncogenic function [3].
Table 3: Historical Development Milestones of PIM Inhibitors Leading to Uzansertib
Time Period | Development Milestone | Scientific Significance |
---|---|---|
1980s-1990s | Discovery of PIM1 via retroviral insertional mutagenesis | Established PIM kinases as proto-oncogenes |
Early 2000s | Characterization of PIM knockout phenotypes | Revealed functional redundancy among PIM isoforms |
2010-2015 | Early-generation PIM inhibitors development | Demonstrated therapeutic potential but limited selectivity |
2016-2018 | Preclinical characterization of INCB053914 (Uzansertib) | Achieved nanomolar potency with pan-PIM inhibition |
2018 | Phase 1 clinical trials initiation (NCT03688152) | First-in-human evaluation in hematologic malignancies |
2021 | Clinical development discontinuation | Strategic redirection of research focus |
Uzansertib was developed by Incyte Corporation as a next-generation inhibitor addressing limitations of earlier compounds. Preclinical characterization demonstrated its >475-fold selectivity against a panel of over 50 kinases, with only modest activity against RSK2 (IC50 = 7.1 μM) [5] [8]. This selectivity profile represented a significant advancement over first-generation inhibitors that often exhibited off-target effects. The compound entered clinical evaluation through a Phase 1 trial for relapsed/refractory diffuse large B-cell lymphoma (NCT03688152) [6]. However, development was discontinued in December 2021 across all investigated indications including AML, MM, myelofibrosis, and solid tumors, representing a strategic redirection rather than a reflection of compound efficacy [6]. This decision underscores the evolving therapeutic landscape and challenges in targeting kinase networks with inherent redundancy.
Uzansertib belongs to the structural class of small molecule kinase inhibitors characterized by a complex polycyclic architecture optimized for ATP-binding site occupancy. Its systematic chemical designation is N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, reflecting its multifunctional domains [8]. The compound's molecular formula is C26H26F3N5O3 with a molecular weight of 513.51 g/mol [7] [10]. Its stereochemical complexity includes multiple chiral centers, notably the (3R,4R,5S)-configured piperidine ring critical for target engagement.
The compound exhibits favorable physicochemical properties for drug development: hydrogen bond acceptors (8), hydrogen bond donors (4), rotatable bonds (5), and a topological polar surface area of 124.6 Ų [7]. These parameters contribute to its calculated partition coefficient (XLogP = 2.47), indicating moderate lipophilicity compatible with oral bioavailability [7] [10]. Uzansertib adheres to Lipinski's rule of five (0 violations), predicting favorable absorption and permeability characteristics [7]. The presence of fluorine atoms at strategic positions enhances membrane permeability and metabolic stability while influencing binding interactions through electron-withdrawing effects.
Table 4: Molecular Properties of Uzansertib
Property | Value | Pharmaceutical Significance |
---|---|---|
Molecular Weight | 513.51 g/mol | Within optimal range for bioavailability |
Hydrogen Bond Acceptors | 8 | Facilitates target binding interactions |
Hydrogen Bond Donors | 4 | Influences solubility and permeability |
Rotatable Bonds | 5 | Affects molecular flexibility |
Topological Polar Surface Area | 124.6 Ų | Impacts membrane permeation |
XLogP | 2.47 | Optimal lipophilicity for CNS penetration |
Lipinski Rule Violations | 0 | Predicts favorable pharmacokinetics |
Structural analyses reveal how Uzansertib achieves its exceptional potency against PIM kinases. The inhibitor forms multiple critical interactions with the ATP-binding pocket: the difluorophenyl moiety occupies the hydrophobic region, the fluoropicolinamide group engages in halogen bonding with hinge region residues, and the aminohydroxypiperidine moiety forms hydrogen bonds with conserved acidic residues [8] [10]. This binding mode overcomes challenges posed by the unique hinge region sequence (XPUXXC) in PIM kinases that differs from other kinases. The molecular conformation stabilized by intramolecular hydrogen bonding between the amide linker and pyridine nitrogen further enhances target affinity and selectivity [8].
The compound demonstrates practical solubility characteristics with >100 mg/mL solubility in DMSO, facilitating preclinical investigation [1] [10]. Stability assessments indicate a shelf life exceeding three years when stored properly at -20°C [8]. These properties collectively establish Uzansertib as a structurally optimized therapeutic candidate with drug-like properties suitable for extensive preclinical evaluation, though its clinical development has been discontinued.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4